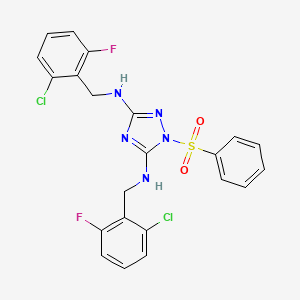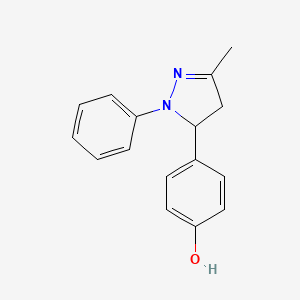![molecular formula C21H17N3O5S B5012283 1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5012283.png)
1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis and Antimicrobial Evaluation : The compound is synthesized for antimicrobial applications. For instance, novel bis-α,β-unsaturated ketones, nicotinonitrile, and various fused thieno[2,3-b]pyridine derivatives, including the specific compound, were synthesized and evaluated for their antimicrobial properties (Altalbawy, 2013).
Antiviral Activity Research : The compound has been used as a starting material in the synthesis of derivatives with potential antiviral activity. Such derivatives have been evaluated for cytotoxicity and their effectiveness against specific viruses like HSV1 and HAV-MBB (Attaby et al., 2006).
Advanced Synthesis Techniques
Microwave-assisted Synthesis : Innovative synthesis techniques like microwave-assisted synthesis have been applied to create various derivatives of thieno[2,3-b]pyridine, which include the specific compound (Ankati & Biehl, 2010).
Chemical Reactions and Structural Elucidation : Research into the chemical reactions and structural characterizations of thieno-fused bicyclic compounds has been conducted, where derivatives of thieno[2,3-b]pyridine play a crucial role (Mabkhot et al., 2015).
Miscellaneous Applications
Antibacterial Agents : Certain derivatives, including the one under discussion, have been studied for their antibacterial properties. For example, the synthesis of 1-aryl/hetryl-1,2,4-triazolo[4,3-a] pyridines and related compounds, which were tested for their antibacterial activity, is one such application (Sadana et al., 2003).
Antimycobacterial Activity : The compound has been used in the synthesis of various derivatives evaluated for their antimycobacterial activity, targeting specific strains such as Mycobacterium fortuitum and Mycobacterium tuberculosis (Küçükgüzel et al., 1999).
Properties
IUPAC Name |
1-[3-amino-4-(furan-2-yl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-10-15(11(2)25)16(14-7-4-8-29-14)17-18(22)20(30-21(17)23-10)19(26)12-5-3-6-13(9-12)24(27)28/h3-9,16,23H,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIITOSAVAFUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)SC(=C2N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B5012207.png)



![methyl 4-{5-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylmethyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5012253.png)


![5-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5012272.png)
![3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5012275.png)
![2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B5012287.png)


![3-(4-ethoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5012313.png)
